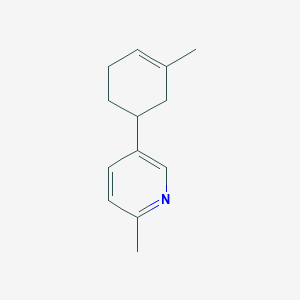
Diazene, 2-naphthalenylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, 2-naphthalenylphenyl-: is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features a naphthalene ring and a phenyl group attached to the diazene moiety, making it a unique and interesting molecule for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 2-naphthalenylphenyl- typically involves the reaction of naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then reduced to yield the desired diazene compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal catalysts to facilitate the formation of the diazene bond .
Analyse Des Réactions Chimiques
Types of Reactions: Diazene, 2-naphthalenylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Diazene, 2-naphthalenylphenyl- is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules. It is also studied for its unique electronic properties and reactivity .
Biology and Medicine: In biological research, diazene compounds are investigated for their potential as enzyme inhibitors and their role in biological nitrogen fixation processes .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of Diazene, 2-naphthalenylphenyl- involves its ability to undergo cis-trans isomerization. This isomerization can affect the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with transition metals and participation in coordination chemistry .
Comparaison Avec Des Composés Similaires
Azobenzene: Another diazene compound with a similar structure but different substituents.
Diimide: A simpler diazene compound with hydrogen atoms instead of aromatic rings.
Phenylhydrazine: A related compound with a hydrazine moiety instead of a diazene bond.
Uniqueness: Diazene, 2-naphthalenylphenyl- is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
2653-77-2 |
|---|---|
Formule moléculaire |
C16H12N2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
naphthalen-2-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
Clé InChI |
JRABDIJJEFFEHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



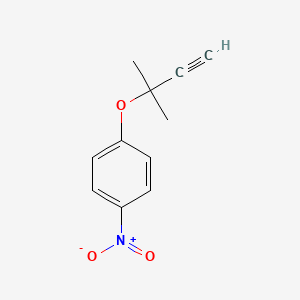
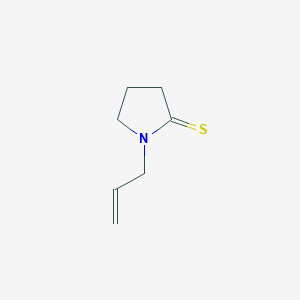
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)


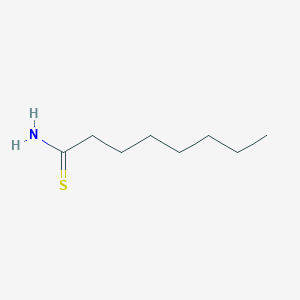
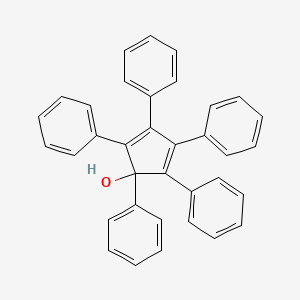
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)

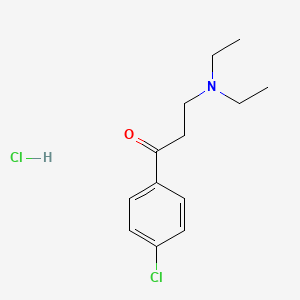
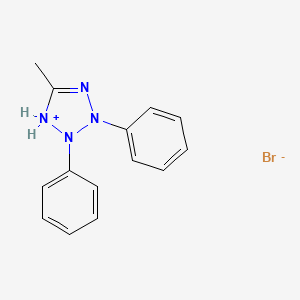
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
